molecular formula C10H15NO B1347586 N-Methyl-2-benzyloxyethylamine CAS No. 71126-62-0

N-Methyl-2-benzyloxyethylamine

Cat. No.: B1347586
CAS No.: 71126-62-0
M. Wt: 165.23 g/mol
InChI Key: SXTMQFFVVICKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2-benzyloxyethylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a methyl group attached to the nitrogen atom and a benzyloxy group attached to the ethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-2-benzyloxyethylamine can be synthesized through several methods. One common approach involves the reaction of 2-benzyloxyethylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis and ultrasound-assisted synthesis are also explored to minimize environmental impact and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-benzyloxyethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-2-benzyloxyethylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Methyl-2-benzyloxyethylamine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors, modulating their activity. It may also inhibit or activate enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-ethoxyethylamine
  • N-Methyl-2-methoxyethylamine
  • N-Methyl-2-propoxyethylamine

Uniqueness

N-Methyl-2-benzyloxyethylamine is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where the benzyloxy group plays a crucial role .

Properties

IUPAC Name

N-methyl-2-phenylmethoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11-7-8-12-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTMQFFVVICKDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80296181
Record name N-Methyl-2-benzyloxyethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71126-62-0
Record name 71126-62-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108201
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methyl-2-benzyloxyethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-2-benzyloxyethylamine
Reactant of Route 2
Reactant of Route 2
N-Methyl-2-benzyloxyethylamine
Reactant of Route 3
Reactant of Route 3
N-Methyl-2-benzyloxyethylamine
Reactant of Route 4
Reactant of Route 4
N-Methyl-2-benzyloxyethylamine
Reactant of Route 5
Reactant of Route 5
N-Methyl-2-benzyloxyethylamine
Reactant of Route 6
Reactant of Route 6
N-Methyl-2-benzyloxyethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.